molecular formula C9H11F3O4 B1587755 Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate CAS No. 571-55-1

Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate

Cat. No. B1587755
Key on ui cas rn: 571-55-1
M. Wt: 240.18 g/mol
InChI Key: XNGGOXOLHQANRB-UHFFFAOYSA-N
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Patent
US05935966

Procedure details

A solution of ethyl 4,4,4-trifluoroacetoacetate (46 g, 0.25 mol) triethyl orthoformate (74 g, 0.50 mol) and Ac2O (77 g, 0.75 mol) was heated at 120-140° C. for 7 h. The mixture was concentrated and distilled to give the title compound in a 98% yield (58.6 g); b.p. 80-90° C., 1.5 mm/Hg.
Quantity
46 g
Type
reactant
Reaction Step One
Name
Quantity
77 g
Type
reactant
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3](=[O:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[CH3:13][C:14]([O:16][C:17](C)=O)=O>>[CH2:14]([O:16][CH:17]=[C:4]([C:3]([C:2]([F:11])([F:12])[F:1])=[O:10])[C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH3:13]

Inputs

Step One
Name
Quantity
46 g
Type
reactant
Smiles
FC(C(CC(=O)OCC)=O)(F)F
Name
Quantity
77 g
Type
reactant
Smiles
CC(=O)OC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=C(C(=O)OCC)C(=O)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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